N-(4-acetylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide
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Description
N-(4-acetylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, also known as APTO-253, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of various types of cancer.
Scientific Research Applications
Synthetic Methodologies and Characterization
The synthesis of heterocyclic compounds, such as the ones related to N-(4-acetylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide, often involves multicomponent reactions that offer a convenient approach to complex molecules. For example, Aydın and Dağci (2010) described the synthesis of a new heterocyclic compound involving isonicotinoyl isothiocyanate, showcasing the versatility of synthetic routes for such molecules (Aydın & Dağci, 2010).
Biological Activities
The potential biological activities of compounds structurally similar to N-(4-acetylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide are of significant interest. Research by Sharshira and Hamada (2012) explored the antimicrobial activities of pyrazole derivatives, indicating the relevance of such compounds in developing new antimicrobial agents (Sharshira & Hamada, 2012). Similarly, Hamada and Abdo (2015) studied the antimicrobial and antioxidant activities of pyrazole derivatives, further emphasizing the potential therapeutic applications of these compounds (Hamada & Abdo, 2015).
properties
IUPAC Name |
N-(4-acetylphenyl)-2-(oxan-4-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-13(22)14-2-4-16(5-3-14)21-19(23)15-6-9-20-18(12-15)25-17-7-10-24-11-8-17/h2-6,9,12,17H,7-8,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMPCWUGHJPTJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=C2)OC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetylphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide |
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